

The Solubility of 2-Fluoropyrimidine in Common Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: 2-Fluoropyrimidine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **2-fluoropyrimidine** in common organic solvents. As a pivotal building block in the synthesis of novel therapeutics and functional materials, understanding its solubility is critical for reaction optimization, formulation development, and process scale-up.[1][2][3][4][5] This document outlines established experimental protocols for solubility determination and presents available data in a structured format.

Core Concepts in Solubility for Drug Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like **2-fluoropyrimidine** is a fundamental physicochemical property that profoundly influences its bioavailability and therapeutic efficacy. In drug discovery and development, poor aqueous solubility can hinder absorption and lead to suboptimal drug exposure.[6] Conversely, solubility in organic solvents is crucial for synthetic reactions, purification, and the preparation of formulations for preclinical and clinical studies.[1] The general principle of "like dissolves like" governs solubility, where substances with similar polarities tend to be miscible.[7][8]

The strategic incorporation of fluorine into pyrimidine-based molecules, as in **2-fluoropyrimidine**, is a well-established strategy in drug design to modulate properties like lipophilicity and metabolic stability.[2] This substitution can enhance a molecule's ability to cross cell membranes, a critical factor for therapeutic efficacy.[2]

Quantitative Solubility Data

While specific quantitative solubility data for **2-fluoropyrimidine** in a wide range of common organic solvents is not extensively reported in publicly available literature, Table 1 provides a summary of expected solubility based on general principles of chemical interactions and data from structurally related compounds. It is important to note that these are qualitative assessments and experimental determination is necessary for precise values. For a structurally related compound, 5-fluorouracil, experimental solubility data is available and presented in Table 2 for reference.[9]

Table 1: Estimated Solubility of **2-Fluoropyrimidine** in Common Organic Solvents

Solvent	Chemical Class	Polarity	Expected Solubility
Methanol	Alcohol	Polar	High
Ethanol	Alcohol	Polar	High
Isopropanol	Alcohol	Polar	Medium
Acetone	Ketone	Polar	High
Acetonitrile	Nitrile	Polar	High
Tetrahydrofuran (THF)	Ether	Polar	High
Ethyl Acetate	Ester	Medium	Medium
Dichloromethane (DCM)	Halogenated	Medium	High
Toluene	Aromatic Hydrocarbon	Nonpolar	Low
Hexane	Aliphatic Hydrocarbon	Nonpolar	Very Low

Table 2: Experimental Solubility of 5-Fluorouracil in Various Solvents at Different Temperatures[9]

Solvent	Temperature (K)	Mole Fraction Solubility (x10 ³)
Water	278.15	5.85
	298.15	9.87
	313.15	14.89
	333.15	24.54
Methanol	278.15	0.38
	298.15	0.64
	313.15	0.98
	333.15	1.62
Ethanol	278.15	0.15
	298.15	0.26
	313.15	0.42
	333.15	0.73
Acetone	278.15	0.08
	298.15	0.14
	313.15	0.23
	333.15	0.40
Acetonitrile	278.15	0.11
	298.15	0.19
	313.15	0.30
	333.15	0.51

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for reliable process development. The following are detailed methodologies for key experiments.

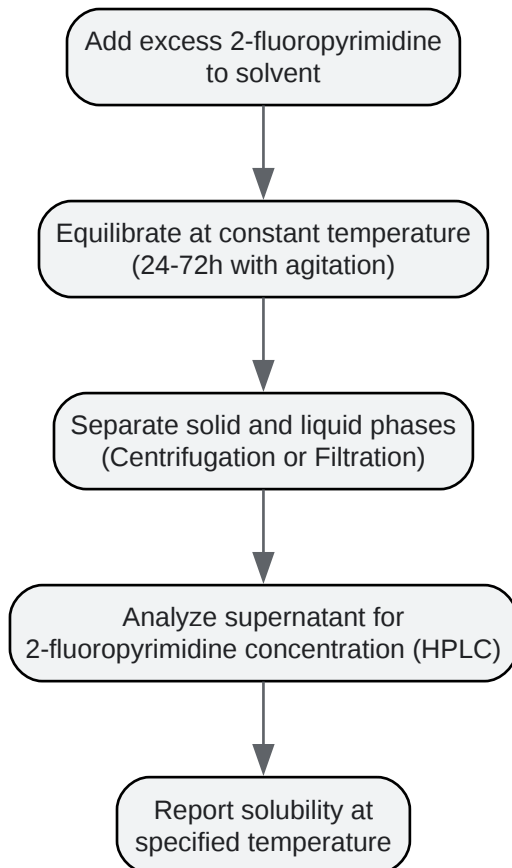
Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method, developed by Higuchi and Connors, is the gold standard for determining thermodynamic solubility.^[10] It measures the equilibrium concentration of a solute in a solvent at a specific temperature.

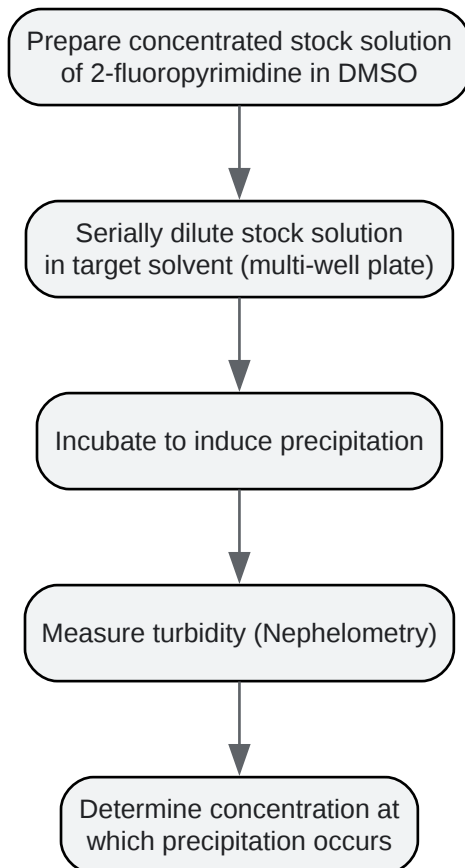
Methodology:

- **Preparation:** An excess amount of solid **2-fluoropyrimidine** is added to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel.^[10] The amount of solid should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.^[10]
- **Equilibration:** The vessel is agitated (e.g., shaken or stirred) at a constant temperature for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.^[6]
- **Phase Separation:** After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation or filtration.^{[11][12]} It is crucial that this step is performed at the equilibrium temperature to prevent any change in solubility.^[12]
- **Analysis:** The concentration of **2-fluoropyrimidine** in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (HPLC-MS).^{[11][12]} These methods offer the advantage of separating and quantifying the analyte from any potential impurities or degradation products.^[11]
- **Data Reporting:** The solubility is reported in units such as mg/mL, mol/L, or as a mole fraction at the specified temperature.

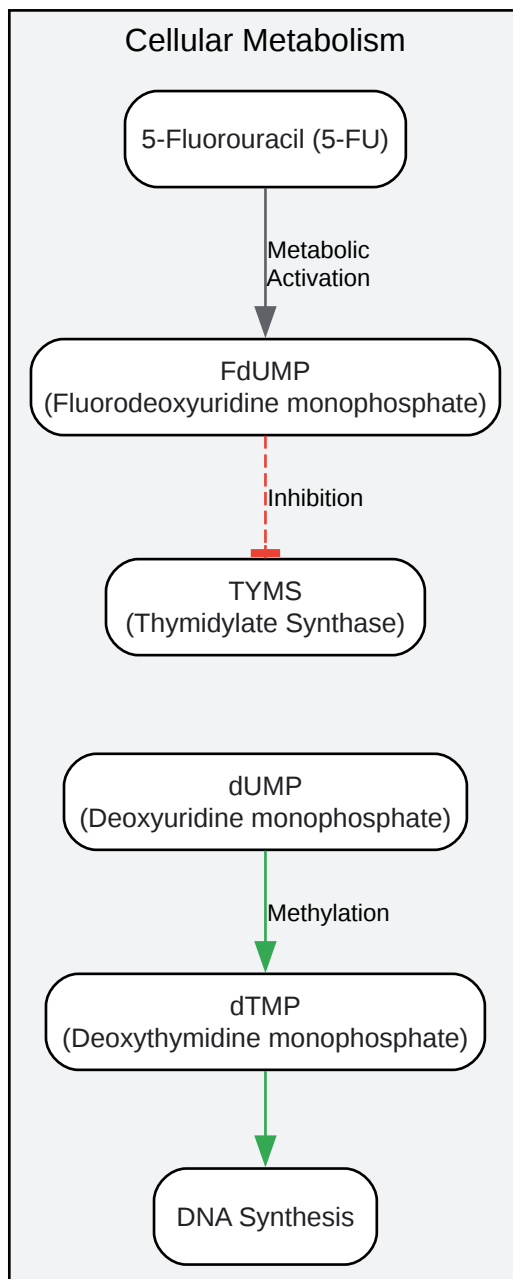
Workflow for Shake-Flask Solubility Determination



Workflow for Turbidimetric Solubility Assay



Simplified 5-Fluorouracil (a Fluoropyrimidine) Mechanism of Action



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